2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide
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Overview
Description
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is an organic compound with the molecular formula C15H20N2O It is a benzamide derivative characterized by the presence of an amino group and a cyclohexenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide typically involves the reaction of 2-aminobenzamide with 1-cyclohexen-1-yl ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
- 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzoic acid
- 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzylamine
Uniqueness
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both an amino group and a cyclohexenyl ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVCDDVYWNXVJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367071 |
Source
|
Record name | 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825657-70-3 |
Source
|
Record name | 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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